2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2)23-11-18(12-24-17)9-19(10-18)16(20)8-13-5-6-14(21-3)15(7-13)22-4/h5-7H,8-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOOVTCLGSJOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CC(=C(C=C3)OC)OC)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone , also known by its IUPAC name, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and potential implications in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 293.37 g/mol. The structure features a spirocyclic framework which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper to facilitate the formation of the spirocyclic structure.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, compounds derived from benzimidazole and benzothiazole nuclei have been shown to inhibit the proliferation of various cancer cell lines in vitro. Specifically:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Inhibition Concentrations : The compounds demonstrated IC50 values ranging from 6.26 µM to 20.46 µM across different assays .
The proposed mechanism of action for this class of compounds includes:
- DNA Binding : The compounds are believed to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes.
- Targeting Kinases : Similar compounds have been shown to interact with NEK-family kinases which are overexpressed in various cancers .
Case Studies
A notable case study involved the evaluation of a structurally related compound in a glioblastoma model, where it exhibited potent cytotoxic effects with a GI50 value significantly lower than standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing biological activity.
In Silico Studies
In silico investigations using molecular docking simulations have provided insights into the binding affinities and interaction profiles of this compound with various biological targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences: Rip-B lacks the spirocyclic core, instead featuring a benzamide group linked to a 3,4-dimethoxyphenethylamine backbone. The ethanone group in the target compound is replaced by a benzamide, altering hydrogen-bonding capacity and lipophilicity.
- Synthesis : Rip-B is synthesized via a 30-minute reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), contrasting with the more complex spirocyclic synthesis required for the target compound .
- Physicochemical Properties: Rip-B has a melting point of 90°C, suggesting moderate crystallinity.
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone
- Structural Similarities :
- Shares the same spirocyclic core as the target compound, ensuring comparable rigidity.
- The phenyl substituents differ: 3,4,5-triethoxy vs. 3,4-dimethoxy.
- The meta-ethoxy group at position 5 may introduce steric hindrance absent in the target compound, affecting binding to hydrophobic pockets in enzymes or receptors .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 3,4-dimethoxy groups in the target compound provide moderate electron-donating effects, which may stabilize charge-transfer interactions in enzyme binding pockets. In contrast, Rip-B’s benzamide group offers stronger hydrogen-bond acceptor capacity .
- Solubility : The spirocyclic core in both the target compound and its triethoxy analog likely reduces aqueous solubility compared to Rip-B, but the triethoxy variant’s increased lipophilicity may enhance membrane permeability .
- Biological Relevance : Rip-B has demonstrated activity in neuroprotection models, suggesting that the 3,4-dimethoxy-phenyl motif is critical for targeting neurological pathways. The target compound’s spirocyclic system could refine this activity by improving metabolic stability .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone?
- Methodological Answer : A multi-step synthesis approach is typically employed. For the spirocyclic core, alkylation of a thiadiazole intermediate (e.g., using 2-bromo-1-(4-methoxyphenyl)ethanone as an alkylating agent) under reflux in ethanol can yield the spiro[3.5]nonane scaffold. Optimization of reaction time (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-alkylating agent) is critical to achieve yields >90% . Subsequent functionalization of the dimethoxyphenyl group may involve Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.06–8.01 ppm for dimethoxyphenyl), spirocyclic CH2 groups (δ ~4.75 ppm), and methoxy protons (δ ~3.86 ppm). DMSO-d6 is a preferred solvent for resolving complex splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (EI, 70 eV) should confirm the molecular ion peak (e.g., m/z 282 [M+1] for analogous compounds) and fragmentation patterns consistent with the spirocyclic and dimethoxy motifs .
Q. What are the critical physicochemical properties (e.g., solubility, logP) for experimental design?
- Methodological Answer :
- logP : Estimated at ~2.5–3.0 (via computational tools like XLogP3) due to the hydrophobic spirocyclic core and polar methoxy groups .
- Solubility : Limited solubility in water; DMSO or methanol is recommended for stock solutions. Pre-saturation studies in PBS (pH 7.4) are advised for biological assays .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may sterically hinder coupling reactions. Computational modeling (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura reactions by analyzing frontier molecular orbitals. Experimental validation via substituent scrambling (e.g., replacing methoxy with halogens) can isolate electronic vs. steric contributions .
Q. What strategies optimize the yield of the spiro[3.5]nonane moiety during synthesis?
- Methodological Answer :
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency in biphasic systems .
- Temperature Control : Maintaining reflux temperatures (70–80°C) prevents premature cyclization of intermediates. Post-reaction quenching with ice-water enhances crystallinity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves diastereomers, while recrystallization from ethanol removes residual solvents .
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Methodological Answer :
- NMR Contradictions : Compare experimental shifts with computed spectra (e.g., using ACD/Labs or MestReNova). For example, spirocyclic CH2 protons may exhibit unexpected splitting due to restricted rotation; variable-temperature NMR can confirm dynamic effects .
- MS Fragmentation : Use tandem MS (MS/MS) to distinguish isobaric impurities. For instance, a fragment at m/z 165 may arise from cleavage of the spirocyclic ring vs. methoxyphenyl loss .
Q. What computational methods predict the stability of the spiro[3.5]nonane system under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate protonation states at pH 2–12 to assess hydrolytic stability of the dioxa-aza ring. Focus on bond angle strain in the spiro center (e.g., using Amber or GROMACS) .
- Quantum Mechanical (QM) Calculations : Calculate activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis) at the B3LYP/6-31G* level. Compare with experimental kinetic data from HPLC stability assays .
Q. How can data from conflicting biological activity studies be reconciled?
- Methodological Answer :
- Dose-Response Curves : Re-test the compound in standardized assays (e.g., enzyme inhibition at 1–100 µM) to rule out batch-to-batch variability.
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may interfere with activity .
- Structural Analogues : Synthesize and test derivatives lacking the spirocyclic core or methoxy groups to isolate pharmacophoric elements .
Methodological Notes
- Spectral References : Cross-validate NMR/MS data with published spectra for analogous compounds (e.g., acetosyringone derivatives) .
- Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to mitigate batch variability .
- Data Contradictions : Use orthogonal techniques (e.g., IR for functional groups, XRD for crystal structure) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
